Carbodenafil

Overview

Description

Carbodenafil is a compound related to Sildenafil (UK-92480), which is found in health foods . Sildenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor with an IC50 of 5.22 nM .

Molecular Structure Analysis

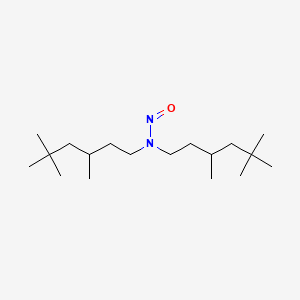

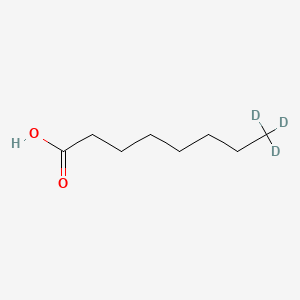

The molecular weight of Carbodenafil is 452.55 . Its molecular formula is C24H32N6O3 . The IUPAC name is 5-{2-ethoxy-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .Physical And Chemical Properties Analysis

Carbodenafil has a molecular weight of 452.56 . It is a solid at room temperature .Scientific Research Applications

Pharmaceutical Analysis

Carbodenafil has been used in the field of pharmaceutical analysis. For instance, it was isolated and characterized from an illegal coffee powder product . The study was conducted to understand the composition of the product and ensure its safety for consumption .

Detection of Chemical Adulterants in Herbal Medicine

Carbodenafil has been detected as a chemical adulterant in herbal medicine . The presence of such undeclared synthetic drugs in herbal medicines can potentially cause harmful effects . Therefore, developing reliable analytical techniques for the determination of adulterated drugs in herbal medicine is gaining interest .

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Carbodenafil has been used in the field of liquid chromatography tandem mass spectrometry (LC-MS/MS). In a case report, the confirmation of desmethyl carbodenafil was accomplished using LC-MS/MS . This method is more sensitive and specific than LC-TOF-MS .

Forensic Toxicology

In the field of forensic toxicology, Carbodenafil is used to understand the cause of certain medical conditions. For example, in a case report, the presence of desmethyl carbodenafil was confirmed in a fatal toxicity case .

Food Safety

Carbodenafil has been found in illegal coffee powder products . This highlights its relevance in the field of food safety, where it’s important to detect and characterize such compounds to ensure the safety of food products .

Regulatory Compliance

The detection of Carbodenafil in products like herbal medicines and coffee underscores its importance in regulatory compliance. Authorities need to ensure that products are safe for consumption and do not contain undeclared synthetic drugs .

Mechanism of Action

Target of Action

Carbodenafil, also known as Fondenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection .

Mode of Action

Carbodenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE5 by Carbodenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by Carbodenafil is the NO-cGMP pathway. In this pathway, NO activates the enzyme guanylate cyclase, which results in increased levels of cGMP. This leads to smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and penile erection .

Result of Action

The molecular and cellular effects of Carbodenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to increased blood flow and penile erection . This is achieved through the inhibition of PDE5 and subsequent increase in cGMP levels .

Action Environment

The action, efficacy, and stability of Carbodenafil can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism and effectiveness. Additionally, factors such as diet, age, liver and kidney function, and overall health status can also influence the drug’s action and efficacy . .

Safety and Hazards

Future Directions

While specific future directions for Carbodenafil are not mentioned in the literature, PDE5 inhibitors as a class continue to be a subject of research. It’s anticipated that more PDE5 inhibitors will be clinically available in the future .

Relevant Papers A case report of fatal desmethyl Carbodenafil toxicity has been published in the Journal of Analytical Toxicology . This is the first known case of fatal intoxication by desmethyl Carbodenafil, a phosphodiesterase-5 inhibitor that is not approved for use in the United States .

properties

IUPAC Name |

5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQTXDVBJLRWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747822 | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbodenafil | |

CAS RN |

944241-52-5 | |

| Record name | Carbodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944241525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-Ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OOU63R8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)

![Cyclopentanecarboxylic acid, 3-(1-propenyl)-, [1alpha,3alpha(Z)]- (9CI)](/img/no-structure.png)

![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)